![molecular formula C10H16O2 B2740720 Bicyclo[2.2.2]oct-2-ylacetic acid CAS No. 1539768-12-1](/img/structure/B2740720.png)

Bicyclo[2.2.2]oct-2-ylacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

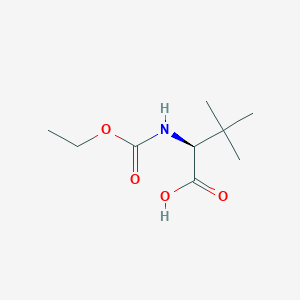

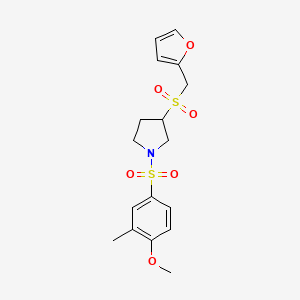

“Bicyclo[2.2.2]oct-2-ylacetic acid” is a chemical compound with the molecular formula C10H16O2. It is structurally similar to 11b-HSD1 inhibitors .

Synthesis Analysis

The synthesis of propellanes containing a bicyclo[2.2.2]octene unit can be achieved through a new tandem reaction that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions . Another synthetic procedure involves treating 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst to afford an oxo-substituted bicyclo[2.2.2]octane species .Molecular Structure Analysis

The molecular structure of “Bicyclo[2.2.2]oct-2-ylacetic acid” consists of a bicyclo[2.2.2]octane core with an acetic acid moiety attached .Chemical Reactions Analysis

The key reactions involved in the synthesis of “Bicyclo[2.2.2]oct-2-ylacetic acid” include the Diels–Alder reaction, C-allylation, and ring-closing metathesis (RCM) .Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound “Bicyclo[2.2.2]octane” include a density of 0.9±0.1 g/cm3, boiling point of 140.5±7.0 °C at 760 mmHg, vapour pressure of 7.6±0.1 mmHg at 25°C, and a flash point of 19.4±11.7 °C .Scientific Research Applications

Non-Covalent Inhibitors of SARS-CoV-2 3CLpro Main Protease

Bicyclo[2.2.2]oct-2-ylacetic acid has been used in the design and synthesis of a series of rigid bicyclo[2.2.2]octenes fused to N-substituted succinimides. These compounds were tested as potential core scaffolds for the non-covalent inhibitors of SARS-CoV-2 3CLpro Main Protease . The most promising compound inhibited 3CLpro in the micromolar range .

Synthesis of Bicyclo[3.1.0]hexanes

Bicyclo[2.2.2]oct-2-ylacetic acid has been used in the convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This method grants fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

Preparation of Thermo-Cured Cycloaliphatic Polyamic Acid

Bicyclo[2.2.2]oct-2-ylacetic acid is used to prepare the thermo-cured cycloaliphatic polyamic acid . This application is particularly useful in the production of heat-resistant materials .

Preparation of Photo-Cured Cycloaliphatic Polyamic Ester

In addition to thermo-cured cycloaliphatic polyamic acid, Bicyclo[2.2.2]oct-2-ylacetic acid is also used to prepare photo-cured cycloaliphatic polyamic ester . This application is particularly useful in the production of light-sensitive materials .

Bioisostere of the Phenyl Ring in Drug Structures

The 2-Oxabicyclo[2.2.2]octane core, which can be derived from Bicyclo[2.2.2]oct-2-ylacetic acid, has been incorporated into the structure of drugs such as Imatinib and Vorinostat (SAHA) instead of the phenyl ring . This application is particularly useful in the development of new drugs .

Chemical Research and Development

Bicyclo[2.2.2]oct-2-ylacetic acid is also used in various chemical research and development processes. Its unique structure makes it a valuable compound in the synthesis of new chemical entities.

Mechanism of Action

Mode of Action

The mode of action of Bicyclo[2.2.2]oct-2-ylacetic acid is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research.

Biochemical Pathways

While specific biochemical pathways affected by Bicyclo[2.2.2]oct-2-ylacetic acid are not yet known, similar compounds such as bicyclo[2.2.2]diazaoctane indole alkaloids have been studied . These compounds are known to interact with various biochemical pathways, but it’s unclear if Bicyclo[2.2.2]oct-2-ylacetic acid has similar effects.

Pharmacokinetics

Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Bicyclo[2.2.2]oct-2-ylacetic acid is currently unavailable . These properties are crucial in determining the bioavailability of a compound and its potential as a therapeutic agent.

properties

IUPAC Name |

2-(2-bicyclo[2.2.2]octanyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c11-10(12)6-9-5-7-1-3-8(9)4-2-7/h7-9H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGAPNFZAWNHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1CC2CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.2]oct-2-ylacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)

![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2740650.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/no-structure.png)

![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2740660.png)